1H-Pyrazolo[1,2-a]indazol-4-ium,2,3-dihydro-7-methyl-9-phenyl-, bromide (1:1)
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Overview
Description
1H-Pyrazolo[1,2-a]indazol-4-ium,2,3-dihydro-7-methyl-9-phenyl-, bromide (1:1) is a heterocyclic compound that features a fused ring system combining pyrazole and indazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[1,2-a]indazol-4-ium,2,3-dihydro-7-methyl-9-phenyl-, bromide (1:1) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted phenylhydrazine with an appropriate ketone or aldehyde, followed by cyclization and bromination steps. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[1,2-a]indazol-4-ium,2,3-dihydro-7-methyl-9-phenyl-, bromide (1:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its reactivity and stability.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of functionalized compounds with different properties .
Scientific Research Applications
1H-Pyrazolo[1,2-a]indazol-4-ium,2,3-dihydro-7-methyl-9-phenyl-, bromide (1:1) has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including potential drug candidates.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[1,2-a]indazol-4-ium,2,3-dihydro-7-methyl-9-phenyl-, bromide (1:1) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds with similar indazole structures, such as 1H-indazole and its derivatives, share some chemical and biological properties.
Pyrazole Derivatives:
Uniqueness
1H-Pyrazolo[1,2-a]indazol-4-ium,2,3-dihydro-7-methyl-9-phenyl-, bromide (1:1) is unique due to its fused ring system, which combines the properties of both pyrazole and indazole moieties. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H17N2+ |
---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
7-methyl-5-phenyl-2,3-dihydro-1H-pyrazolo[1,2-a]indazol-4-ium |
InChI |
InChI=1S/C17H17N2/c1-13-8-9-16-15(12-13)17(14-6-3-2-4-7-14)19-11-5-10-18(16)19/h2-4,6-9,12H,5,10-11H2,1H3/q+1 |
InChI Key |
IQWHRVHICNHXIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCC[N+]3=C2C4=CC=CC=C4 |
Synonyms |
2,3-dihydro-7-methyl-9-phenyl-1H-pyrazolo(1,2-a)indazolium 2,3-dihydro-7-methyl-9-phenyl-1H-pyrazoro(1,2-a)indazolium bromide DMPPIB |
Origin of Product |
United States |
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